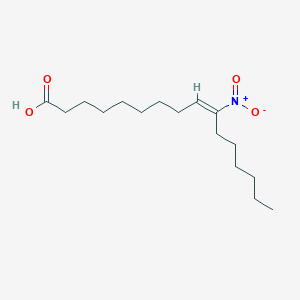

(E)-10-Nitrohexadec-9-enoic Acid

描述

(E)-10-Nitrohexadec-9-enoic acid is a nitroalkene fatty acid characterized by a 16-carbon chain with a trans (E)-configured double bond at position 9 and a nitro (-NO₂) group at position 10. The compound is synthesized via hydrolysis of its methyl ester precursor, (E)-methyl 10-nitrohexadec-9-enoate, using column chromatography for purification . Its molecular formula is C₁₆H₂₉NO₄, with a molecular weight of 299.4 g/mol. Nuclear magnetic resonance (NMR) data confirm the (E)-stereochemistry and structural integrity, showing key signals at δ 7.05 ppm (1H, t, J=7.8 Hz) for the nitroalkene proton and δ 174.2 ppm for the carboxylic acid carbonyl carbon .

This compound is notable for its role in activating peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in metabolic regulation and anti-inflammatory responses . The nitro group’s electron-withdrawing properties enhance electrophilicity, facilitating covalent interactions with cysteine residues in target proteins, which underpins its bioactivity.

属性

分子式 |

C16H29NO4 |

|---|---|

分子量 |

299.41 g/mol |

IUPAC 名称 |

(E)-10-nitrohexadec-9-enoic acid |

InChI |

InChI=1S/C16H29NO4/c1-2-3-4-9-12-15(17(20)21)13-10-7-5-6-8-11-14-16(18)19/h13H,2-12,14H2,1H3,(H,18,19)/b15-13+ |

InChI 键 |

WZWPBDQYCAJWSX-FYWRMAATSA-N |

手性 SMILES |

CCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |

规范 SMILES |

CCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Critical Challenges in Synthesis

Key challenges include:

-

Regioselectivity : Ensuring nitration occurs exclusively at the C10 position of the hexadec-9-enoic acid backbone.

-

Stereocontrol : Avoiding Z-isomer formation during dehydroacetylation, as the biological activity of nitroalkenes is highly geometry-dependent.

-

Scalability : Minimizing side reactions such as over-nitration or decarboxylation during ester hydrolysis.

Step-by-Step Synthetic Procedure

Nitro Aldol Condensation (Henry Reaction)

The synthesis begins with the Henry reaction between 1-nitrohexane (10 ) and hex-2-enal (11 ) under basic conditions (Scheme 2 in). This step forms the β-nitro alcohol intermediate (15 ) with a 72% yield, as reported in.

Reaction Conditions :

-

Solvent : Methanol

-

Base : Potassium carbonate (K₂CO₃)

-

Temperature : 0°C to room temperature (20°C)

-

Time : 12 hours

The nitro alcohol is acetylated using acetic anhydride and pyridine to yield the corresponding acetate (16 ), facilitating subsequent elimination.

Dehydroacetylation for Nitroalkene Formation

Dehydroacetylation of 16 is performed via thermal elimination using DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C for 2 hours, producing the (E)-nitroalkene methyl ester (17 ) in 58% yield. The E-geometry is confirmed by ¹H NMR, where the vinyl proton resonates at δ 7.02 ppm as a doublet (J = 13.5 Hz), characteristic of trans-configuration.

Ester Hydrolysis to Carboxylic Acid

The methyl ester 17 is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water (3:1) mixture at 50°C for 6 hours, yielding this compound (4 ) in 95% yield. Acidic workup (HCl) ensures complete protonation of the carboxylate.

Optimization of Reaction Parameters

Yield Improvements in Dehydroacetylation

Initial reports indicated moderate yields (16–58%) for dehydroacetylation steps across similar nitroalkene syntheses. For 4 , optimizing the base (DBU over KOtBu) and solvent (toluene over DMF) increased the yield to 58%, attributed to reduced side reactions such as retro-aldol decomposition.

Solvent and Temperature Effects

-

Solvent Polarity : Nonpolar solvents (toluene) favor elimination over nucleophilic substitution.

-

Temperature : Elevated temperatures (80°C) accelerate elimination but require careful control to prevent nitro group decomposition.

Structural Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) :

-

δ 7.02 (1H, d, J = 13.5 Hz, H-9)

-

δ 2.34 (2H, t, J = 7.5 Hz, H-2)

-

δ 1.62–1.25 (m, 20H, alkyl chain)

¹³C NMR (125 MHz, CDCl₃) :

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

HPLC analysis (C18 column, 80% methanol/water) confirmed >98% purity, with a single peak at retention time 12.7 minutes.

Comparative Analysis with Related Nitroalkenes

Positional Isomerism and PPARγ Activity

While 4 exhibits moderate PPARγ activation (EC₅₀ = 0.63 μM), nitration at the C12 position (e.g., (E)-12-nitrooctadec-9-enoic acid) enhances potency 16-fold (EC₅₀ = 0.039 μM), underscoring the significance of nitration site on biological activity.

Chain Length and Unsaturation Effects

-

Chain Length : Reducing the carbon backbone from C18 to C16 (as in 4 ) minimally affects PPARγ binding affinity (IC₅₀ = 0.63 μM vs. 0.98 μM for C18 analogs).

-

Double Bonds : Monoenoic acids like 4 show linear activation kinetics at high concentrations (>2 μM), unlike dienoic analogs, which exhibit saturable binding .

化学反应分析

反应类型: (E)-10-硝基十六碳-9-烯酸会发生多种化学反应,包括:

氧化: 硝基可以被氧化形成硝基烯烃或其他氧化衍生物。

还原: 硝基的还原可以生成胺衍生物。

取代: 在特定条件下,硝基可以被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常用还原剂包括在钯催化剂 (Pd/C) 存在下使用氢气 (H2)。

主要产品:

氧化: 硝基烯烃和其他氧化衍生物。

还原: 胺衍生物。

取代: 各种取代的硝基烯烃.

科学研究应用

Anti-Inflammatory Properties

Nitro-fatty acids, including (E)-10-nitrohexadec-9-enoic acid, are known for their ability to modulate inflammatory responses. They act as electrophilic mediators that can initiate signaling pathways leading to the resolution of inflammation. Research indicates that these compounds inhibit neutrophil activation and reduce the release of pro-inflammatory cytokines, thereby mitigating inflammatory conditions in various models .

Cytoprotective Effects

The cytoprotective properties of this compound have been demonstrated in various in vitro and in vivo studies. These effects are attributed to the compound's ability to induce antioxidant responses and protect cells from oxidative stress.

Key Findings

- Induction of Heme Oxygenase-1 : Nitro-fatty acids stimulate the expression of heme oxygenase-1, an enzyme associated with cellular protection against oxidative damage .

- Protection Against Organ Injury : In animal models, administration of nitro-fatty acids has been linked to reduced injury in conditions such as myocardial infarction and renal ischemia .

Potential Therapeutic Applications

Given their diverse biological activities, nitro-fatty acids are being investigated for their potential therapeutic applications in several diseases:

Cardiovascular Diseases

Nitro-fatty acids may offer protective benefits in cardiovascular diseases by improving endothelial function and reducing hypertension through the inhibition of soluble epoxide hydrolase .

Cancer

Research suggests that this compound may exert anti-tumorigenic effects by targeting cancer cell pathways. It has shown promise in inhibiting cell proliferation and inducing apoptosis in colorectal cancer models .

Neurodegenerative Diseases

The neuroprotective effects of nitro-fatty acids are being explored in conditions such as Alzheimer's and Parkinson's diseases. Their ability to modulate inflammatory processes and oxidative stress could provide therapeutic benefits .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including one-pot synthesis techniques that streamline production while maintaining high yields . The development of analogs with modified structures is ongoing to enhance potency and selectivity for specific biological targets.

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | Reduced inflammation |

| Cytoprotection | Induction of antioxidant enzymes | Protection against oxidative stress |

| Cardiovascular health | Modulation of endothelial function | Lowered blood pressure |

| Cancer treatment | Induction of apoptosis | Inhibition of tumor growth |

| Neuroprotection | Reduction of neuroinflammation | Slowed progression of neurodegenerative diseases |

作用机制

(E)-10-硝基十六碳-9-烯酸的作用机制涉及它与酶和受体等分子靶标的相互作用。硝基可以发生氧化还原反应,导致形成调节细胞信号通路反应性氮物种 (RNS)。 这些通路参与炎症、氧化应激和细胞增殖等过程 .

类似化合物:

10-硝基油酸: 另一种具有类似生物活性的硝基脂肪酸。

硝基亚油酸: 以其抗炎特性而闻名。

硝基硬脂酸: 因其潜在的治疗应用而被研究.

独特性: (E)-10-硝基十六碳-9-烯酸因其独特的结构构型和硝基的位置而独一无二,赋予其独特的化学和生物学特性。 它能够调节特定信号通路,使其成为研究和工业应用中的宝贵化合物 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (E)-10-Nitrohexadec-9-enoic acid with structurally related fatty acids:

Key Differences and Implications

- Functional Groups: The nitro group in this compound distinguishes it from hydroxylated (e.g., Ricinelaidic acid ) or ketone-containing analogs (e.g., 9,12-dioxooctadec-10-enoic acid ). Nitro groups enhance electrophilicity, enabling covalent protein adduct formation, whereas hydroxyl or ketone groups participate in hydrogen bonding or redox reactions. Ricinelaidic acid’s hydroxyl group at C12 confers surfactant properties, useful in lipid membrane studies , while the nitro group in the target compound drives PPARγ-mediated transcriptional activity .

- Chain Length and Double Bond Position: Shorter chain analogs (e.g., 9-hydroxy-12-oxododec-10-enoic acid, C12 ) exhibit reduced hydrophobicity compared to C16/C18 compounds, affecting membrane permeability and receptor binding. The (E)-configuration at C9 in the target compound optimizes spatial alignment for PPARγ binding, whereas Z-configured analogs (e.g., 9-Hydroxy-10-oxo-12Z-octadecenoic acid ) may adopt less favorable conformations.

- Synthetic Accessibility: this compound is synthesized in low yield (16% after hydrolysis ), contrasting with naturally abundant compounds like elaidic acid . 9,12-Dioxooctadec-10-enoic acid’s synthesis relies on older oxidation methods , limiting its contemporary applicability compared to modern nitroalkene routes.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (E)-10-Nitrohexadec-9-enoic Acid, and what critical parameters influence yield?

- Methodological Answer : The compound is synthesized via ester hydrolysis of (E)-methyl 10-nitrohexadec-9-enoate using column chromatography (silica gel, 4:1 hexanes:EtOAc → 1:1 hexanes:EtOAc). Key parameters include solvent gradient optimization and monitoring reaction progress via TLC (Rf = 0.08). Yield is sensitive to starting material purity (>99%) and temperature control during nitro-group stabilization .

- Data : Reported yields range from 16% (crude) to higher purity after iterative purification. NMR characterization (¹H and ¹³C) confirms structural integrity, with distinct peaks at δ 7.05 ppm (t, J=7.8 Hz, 1H) for the nitro-olefinic proton .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : Silica gel column chromatography with hexanes:EtOAc gradients for purification .

- Spectroscopy : ¹H NMR (e.g., nitro-olefinic proton at δ 7.05 ppm) and ¹³C NMR (e.g., carbonyl signal at δ 174.2 ppm) for structural validation .

- Mass Spectrometry : Compare fragmentation patterns with databases (e.g., NIST) for molecular ion confirmation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of nitro fatty acids like this compound?

- Methodological Answer : Discrepancies in PPARγ activation or anti-inflammatory effects may arise from:

- Isomer-specific effects : Ensure stereochemical purity (E vs. Z configurations) via NOESY NMR .

- Cell model variability : Standardize cell lines (e.g., HEK-293T for PPARγ luciferase assays) and control for redox conditions, as nitro fatty acids are redox-sensitive .

- Dose-response validation : Use multiple concentrations (e.g., 1–50 μM) to confirm activity thresholds .

Q. How can researchers design assays to evaluate the electrophilic reactivity of this compound with cellular thiols?

- Methodological Answer :

- Kinetic Studies : Use LC-MS/MS to quantify adduct formation (e.g., with glutathione or cysteine) under physiological pH (7.4) and varying O₂ levels .

- Competitive Binding : Co-incubate with other electrophiles (e.g., dimethyl fumarate) to assess specificity .

- Computational Modeling : Predict reactivity sites using DFT calculations (e.g., Fukui indices for electrophilicity) .

Q. What are best practices for reporting experimental data on this compound in manuscripts?

- Methodological Answer : Follow EASE guidelines:

- Title/Abstract : Specify stereochemistry (E/Z), concentration ranges, and biological endpoints (e.g., "PPARγ activation at 10 μM") .

- Data Tables : Include NMR shifts, purity metrics, and statistical significance (p-values with confidence intervals) .

- Ethics : Disclose conflicts of interest (e.g., funding sources for commercial analogs like CXA-10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。